Thalidezine

概要

説明

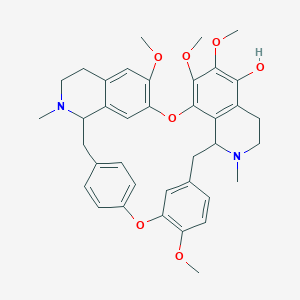

Thalidezine is a bisbenzylisoquinoline alkaloid (molecular formula: C₃₈H₄₂O₇N₂; molecular weight: 638.2992) primarily isolated from Thalictrum species and Dichocarpum lobatipetalum . Structurally, it features two benzylisoquinoline units linked by ether bonds, with hydroxyl and methoxy substituents contributing to its bioactivity .

This compound is recognized as a novel AMP-activated protein kinase (AMPK) activator, inducing energy-mediated autophagic cell death in apoptosis-resistant cancers. Its mechanism involves AMPK-dependent suppression of mTORC1 signaling, leading to downstream dephosphorylation of p70S6K and activation of autophagy . Additionally, it exhibits antimicrobial activity against Mycobacterium smegmatis at ≤100 μg/mL .

準備方法

Historical Context and Chemical Significance of Thalidomide

Thalidomide (α-phthalimidoglutarimide) gained notoriety in the 1950s as a sedative but was later linked to teratogenic effects. Its resurgence in therapeutic applications—particularly for multiple myeloma and erythema nodosum leprosum—has driven advances in synthetic methodologies. The compound’s bifunctional structure, featuring a phthalimide ring and glutarimide moiety, necessitates precise synthetic control to avoid racemization and ensure pharmacological efficacy .

Conventional Synthetic Routes for Thalidomide

Two-Step Synthesis via N-Phthaloyl-dl-Glutamic Acid

The most widely cited method involves two steps:

-

Condensation of Phthalic Anhydride and L-Glutamic Acid : Reacting equimolar quantities of phthalic anhydride and L-glutamic acid in refluxing acetic acid yields N-phthaloyl-dl-glutamic acid (IV ). Optimal conditions (120°C, 6 hours) achieve 85% conversion, with purity confirmed by NMR and IR spectroscopy .

-

Cyclization with Ammonium Acetate : Heating IV with ammonium acetate in diphenyl ether at 180°C for 2 hours facilitates cyclization to thalidomide. This step achieves a 65% yield, with a total process yield of 56% .

Table 1: Reaction Parameters for Two-Step Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Phthalic anhydride, L-glutamic acid | 120°C | 6 h | 85% |

| 2 | Ammonium acetate, diphenyl ether | 180°C | 2 h | 65% |

Advanced One-Pot Synthesis for Derivatives

A patent (CN102863425A) describes a one-step method for thalidomide derivatives using peptide coupling agents. This approach avoids racemization and simplifies purification:

Reaction Mechanism and Conditions

-

Substrates : L-glutaminate and tetrahydrophthalic anhydride derivatives (e.g., bromo- or nitro-substituted variants).

-

Catalysts : N,N-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) in pyridine.

-

Conditions : 80–120°C for 15–20 hours yields derivatives with substituents at the 3- or 4-positions of the phthalimide ring .

Table 2: Example Synthesis of 4-Bromomethyl Thalidomide

| Parameter | Value |

|---|---|

| Substrate | 4-Bromoethyl tetrahydrophthalic anhydride |

| Catalyst | CDI (1.62 g), DMAP (0.06 g) |

| Solvent | Pyridine (6 mL) |

| Temperature | 80°C |

| Time | 20 h |

| Yield | 33.6% |

| Melting Point | 204–206°C |

Characterization data (¹H NMR, ¹³C NMR, MS) confirm the structure, with ESI-MS showing m/z 349 [M–H]⁻ .

Analytical Validation of Synthetic Products

LC-MS/MS Quantification

A validated LC-MS/MS method ensures purity and pharmacokinetic reproducibility:

-

Column : TC-C₁₈ (50 × 4.6 mm, 5 µm).

-

Mobile Phase : Methanol–10 mM ammonium acetate–formic acid (60:40:0.04, v/v/v).

-

Detection : MRM transitions m/z 259.1→84.0 (thalidomide) and m/z 195.9→138.9 (internal standard) .

Table 3: Calibration Curve Performance

| Nominal (ng/mL) | Accuracy (RE%) | Precision (RSD%) |

|---|---|---|

| 2 | 3.27 | 7.78 |

| 5 | 1.98 | 7.54 |

| 1500 | 3.54 | 6.84 |

The method demonstrates linearity (r > 0.9991) across 2–1500 ng/mL, with recoveries exceeding 90% .

Stability and Pharmacokinetic Profiling

Degradation Studies

Thalidomide derivatives exhibit stability under varied conditions:

Table 4: Stability of Thalidomide in Human Plasma

| Condition | Time | RE% | RSD% |

|---|---|---|---|

| Freeze-thaw (−80°C) | 3 cycles | 0.93–5.59 | 0.84–5.51 |

| Long-term (−20°C) | 1 month | 0.05–3.33 | 1.58–1.75 |

| Room temperature | 4 h | 5.78–13.50 | 0.67–5.92 |

Degradation remains below 15% under all tested conditions .

Pharmacokinetics in Human Trials

A single 200-mg oral dose in healthy volunteers shows:

Industrial Scalability and Environmental Considerations

The two-step method’s simplicity and high yield (56%) make it industrially viable. Solvent recovery systems for diphenyl ether and acetic acid reduce environmental impact . In contrast, one-pot methods require costly peptide coupling agents but minimize waste generation .

化学反応の分析

Types of Reactions: Thalidezine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives .

科学的研究の応用

Therapeutic Applications

The potential therapeutic applications of thalidezine are diverse, particularly in oncology:

- Cancer Treatment : this compound's ability to induce autophagy and suppress metabolic pathways makes it a promising candidate for treating various cancers, especially those resistant to conventional therapies. Its low toxicity profile further supports its development as a chemotherapeutic agent .

- Combination Therapies : this compound may be effective when used in combination with other chemotherapeutic agents, enhancing their efficacy against resistant cancer phenotypes .

Case Study 1: Autophagic Cell Death Induction

In a study involving HeLa cells, this compound was administered at varying concentrations to observe its effects on autophagic flux. The results demonstrated a significant increase in the formation of autophagic markers (LC3-II) and a reduction in cell viability, indicating the compound's effectiveness in inducing cell death through autophagy .

| Treatment Condition | LC3-II Formation | Cell Viability (%) |

|---|---|---|

| Control | Low | 85 |

| This compound (10 µM) | High | 50 |

| This compound (50 µM) | Very High | 20 |

Case Study 2: Metabolic Suppression in Cancer Cells

Another study focused on the metabolic effects of this compound on DLD-1 cells. The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured to assess mitochondrial function and glycolytic activity, respectively. This compound treatment resulted in decreased OCR and ECAR, confirming its role as a metabolic suppressor.

| Treatment Condition | OCR (pmol/min) | ECAR (mpH/min) |

|---|---|---|

| Control | 120 | 30 |

| This compound (10 µM) | 80 | 20 |

| This compound (50 µM) | 40 | 10 |

作用機序

Thalidezine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation leads to various downstream effects, including the induction of autophagy. This compound directly activates AMPK, which in turn increases autophagic flux in cancer cells, leading to autophagic cell death. This mechanism is particularly effective in overcoming apoptosis resistance in cancer cells .

類似化合物との比較

Structural and Functional Comparison

The following table summarizes key differences between Thalidezine and related alkaloids:

Mechanistic Divergences

- AMPK Activation : this compound uniquely reduces AMPK enzyme activity in vitro at higher concentrations (e.g., 50 μM decreases activity by ~60%) but enhances AMPK signaling in vivo via indirect pathways, such as energy stress induction . In contrast, Hernandezine directly activates AMPK through ROS generation .

- Calcium Signaling : Dauricine and Tetrandrine rely on Ca²⁺-mediated autophagy, whereas this compound’s effects are AMPK-specific and independent of Ca²⁺ flux .

- Antimicrobial Activity : this compound and Hernandezine inhibit Mycobacterium smegmatis, but Berberine and Palmatine (abundant in Dichocarpum) lack this property .

Pharmacological Efficacy

- Cancer Selectivity : this compound and Hernandezine exhibit selectivity for apoptosis-resistant cells, while Berberine and Palmatine show broader cytotoxicity .

- Synergy with Chemotherapy : Tetrandrine and this compound enhance the efficacy of chemotherapeutics like bortezomib by modulating autophagy, but Dauricine may antagonize Ca²⁺-targeting drugs .

Clinical Relevance

- Berberine, despite lower potency in Dichocarpum (8.9% of Coptis chinensis content), is widely used in metabolic disorders due to its mTOR-inhibitory effects .

生物活性

Thalidomide, originally developed as a sedative in the late 1950s, is now recognized for its complex biological activity, particularly in treating various medical conditions, including multiple myeloma and leprosy. This article aims to provide an in-depth analysis of thalidomide's biological activity, highlighting its pharmacokinetics, mechanisms of action, therapeutic applications, and notable case studies.

Pharmacokinetics and Metabolism

Thalidomide exhibits significant interspecies differences in pharmacokinetics, which can influence its biological effects. A study conducted on mice and rabbits showed that after administration of thalidomide at a dose of 2 mg/kg, the area under the concentration curve (AUC) values were markedly different among species: mice had an AUC of 4 micromol/L·hour, rabbits 8 micromol/L·hour, and multiple myeloma patients 81 micromol/L·hour. The elimination half-lives also varied significantly: 0.5 hours in mice, 2.2 hours in rabbits, and 7.3 hours in patients .

Table 1: Pharmacokinetic Parameters of Thalidomide Across Species

| Species | AUC (µmol/L·hour) | Elimination Half-Life (hours) |

|---|---|---|

| Mice | 4 | 0.5 |

| Rabbits | 8 | 2.2 |

| Multiple Myeloma Patients | 81 | 7.3 |

These differences in metabolism may account for the varying biological effects observed across species.

Thalidomide's mechanisms of action are multifaceted:

- Immune Modulation : Thalidomide acts as an immunomodulatory drug (IMiD), inhibiting tumor necrosis factor (TNF) secretion, which plays a crucial role in inflammatory responses .

- Anti-Angiogenesis : It inhibits angiogenesis by targeting specific pathways involved in blood vessel formation, aiding in the treatment of cancers such as multiple myeloma .

- Cytokine Regulation : Thalidomide influences cytokine production, particularly enhancing the production of interleukin-10 (IL-10), which has anti-inflammatory properties .

Therapeutic Applications

Thalidomide has been approved for several medical uses:

- Multiple Myeloma : Thalidomide is used as part of combination therapy for multiple myeloma, showing response rates exceeding 60% when combined with dexamethasone . Its efficacy has led to extended survival rates for patients.

- Erythema Nodosum Leprosum : The drug is also approved for treating this painful skin condition associated with leprosy .

- COVID-19 : Recent studies suggest thalidomide may reduce inflammation in COVID-19 patients when used alongside glucocorticoids. In a small clinical trial, thalidomide was shown to accelerate viral clearance and reduce hospital stays .

Case Studies

- Thalidomide Embryopathy : A notable case involved a woman whose mother took thalidomide during pregnancy. The patient exhibited multiple physical deformities consistent with thalidomide embryopathy, highlighting the drug's teratogenic effects when used during gestation .

- Thalidomide in COVID-19 Treatment : In a case study involving six patients with severe COVID-19 symptoms, those treated with thalidomide alongside low-dose dexamethasone showed improved outcomes compared to controls. The treatment was associated with reduced inflammatory cytokines and shorter hospital stays .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm Thalidezine's specificity in activating AMPK compared to other kinase pathways?

- Methodological Answer : Researchers should use kinase activity assays (e.g., CycLex® AMPK Kinase Assay Kit) to measure AMPK activation at varying this compound concentrations (1–10 μM) and compare results to known AMPK activators like AMP. Parallel assays for mTOR, PI3K/Akt, or ERK pathways can rule off-target effects. Immunoblotting for phosphorylated AMPK (Thr172) and downstream targets (e.g., p-p70S6K) in WT and AMPK-knockout models further validates specificity .

Q. How can researchers assess this compound's cytotoxic selectivity between cancer and normal cells in vitro?

- Methodological Answer : Conduct MTT cytotoxicity assays across cancer (HeLa, MCF-7, DLD-1BAX/BAK DKO) and normal cell lines (LO2 hepatocytes, WT MEFs). Calculate IC50 values (e.g., 10–20 μM in cancer vs. >50 μM in normal cells) and validate via Annexin V/PI staining to distinguish apoptosis vs. autophagy-mediated death. Include caspase-deficient MEFs to confirm autophagy dependency .

Q. What standardized protocols ensure reproducibility in quantifying this compound-induced autophagy?

- Methodological Answer : Transfect cells with EGFP-LC3 plasmids and quantify puncta formation via fluorescence microscopy (≥5 puncta/cell as threshold). Use immunoblotting for LC3-II/LC3-I ratio and β-actin normalization. Include controls with autophagy inhibitors (3-MA, bafilomycin A1) and AMPK inhibitors (compound C) to confirm pathway specificity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound's effects on autophagy flux across different cancer cell lines?

- Methodological Answer : Compare autophagic flux using mRFP-GFP-LC3 tandem reporters in cell lines with divergent responses (e.g., HeLa vs. H1299). Measure lysosomal degradation via LysoTracker Red colocalization and immunoblotting for p62/SQSTM1. Control for cell-type-specific factors like basal AMPK activity or mitochondrial reserve capacity using Seahorse XF analyzers .

Q. What methodologies are critical for investigating this compound's dual role in AMPK activation and metabolic suppression in multidrug-resistant cancers?

- Methodological Answer : Combine AMPK kinase assays with metabolic profiling (OCR/ECAR via Seahorse) in apoptosis-resistant models (e.g., Bax-Bak DKO). Quantify ATP depletion (luciferase-based assays) and validate using methylpyruvate rescue experiments. Correlate metabolic inhibition with autophagic cell death via CRISPR-Cas9 Atg7 KO models .

Q. How can researchers optimize this compound dosing regimens to balance autophagy induction and cytotoxicity in preclinical models?

- Methodological Answer : Perform time-course experiments (6–72 hours) with this compound (5–50 μM) to establish dose-dependent LC3-II conversion and cell viability curves. Use transcriptomics (RNA-seq) to identify stress-response pathways activated at sublethal doses. Validate in 3D spheroid models to mimic tumor microenvironments .

Q. Data Contradiction Analysis

Q. How to address discrepancies in this compound's cytotoxicity in caspase-deficient vs. WT MEFs?

- Methodological Answer : Replicate experiments in isogenic caspase-3/7/8 KO and Bax-Bak DKO MEFs. Use flow cytometry with Annexin V/7-AAD to distinguish early apoptosis vs. necrosis. Cross-validate with caspase activity assays (e.g., DEVD-AMC cleavage) and immunoblotting for PARP cleavage. If apoptosis persists in KO models, investigate off-target ER stress via CHOP/XBP1 splicing .

特性

IUPAC Name |

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNHKOIUEXICNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313346 | |

| Record name | THALIDEZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18251-36-0 | |

| Record name | THALIDEZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THALIDEZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。